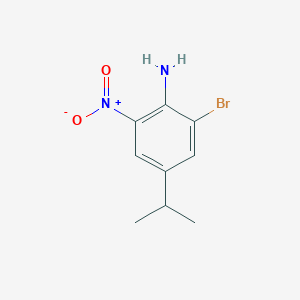

2-Bromo-4-isopropyl-6-nitroaniline

Description

Significance of Aniline (B41778) Derivatives in Chemical Research and Development

Aniline and its derivatives are foundational materials in the chemical industry. chempanda.com The presence of an amino group attached to an aromatic ring makes these compounds highly versatile. chempanda.comresearchgate.net They serve as crucial precursors for a vast array of industrial products, including dyes, polymers, pharmaceuticals, and agrochemicals. researchgate.netgoogle.com For instance, aniline is a key starting material for producing polyurethane polymers and is used in the manufacturing of rubber. chempanda.com In the pharmaceutical sector, aniline derivatives are integral to the synthesis of various drugs. researchgate.netgoogle.com The reactivity of the aniline structure, particularly its susceptibility to electrophilic aromatic substitution, allows for the introduction of various functional groups, leading to a wide range of useful molecules. researchgate.net

Overview of Substituted Aromatic Amines as Key Synthetic Intermediates

Substituted aromatic amines are a broad class of compounds that serve as pivotal intermediates in organic synthesis. Their importance lies in their ability to be transformed into more complex molecules. google.com A primary route for synthesizing aromatic amines is the reduction of the corresponding nitroaromatic compounds. researchgate.net These intermediates are particularly vital in the production of azo dyes. The process typically involves the diazotization of a primary aromatic amine, which is then coupled with another aromatic compound to form the final dye. researchgate.netresearchgate.net Substituted nitroanilines are especially valuable in this context, as the specific substituents on the aniline ring can be used to tune the color and properties of the resulting dyes. orientjchem.orgresearchgate.net Compounds such as 2-bromo-4,6-dinitroaniline (B162937) and 2,6-dibromo-4-nitroaniline (B165464) are well-documented as important intermediates for azo disperse dyes. researchgate.netsigmaaldrich.com

Research Context of 2-Bromo-4-isopropyl-6-nitroaniline within the Substituted Aniline Class

Specific research and detailed experimental data for this compound are not widely available in current scientific literature. However, its molecular structure—an aniline ring substituted with a bromine atom, an isopropyl group, and a nitro group—places it firmly within the class of highly substituted nitroanilines.

The research context for this compound can be inferred from its close structural analogs, which are extensively used as intermediates in synthesis. For example, 2-bromo-4-nitroaniline (B50497) has been prepared as an intermediate for creating sulfonamides and benzothiazines. nih.govresearchgate.net Other related compounds, like 2-bromo-4-methyl-6-nitroaniline (B1272924) and 2-bromo-6-chloro-4-nitroaniline, are also recognized as important synthetic building blocks. nih.govchemicalbook.com The presence of bromo and nitro groups on the aniline ring is a common feature of precursors for disperse dyes. researchgate.netgoogle.com The combination of an electron-withdrawing nitro group and a halogen (bromine) on the ring makes the molecule a valuable component for producing specific colors and enhancing dye properties such as lightfastness. orientjchem.org Based on this established chemistry, this compound is logically positioned as a potential intermediate for the synthesis of specialized dyes and other complex organic molecules, although specific applications have yet to be documented.

Compound Data

The following tables provide a summary of the compounds mentioned in this article. As experimental data for this compound is not available, computed properties are provided.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₁BrN₂O₂ |

| Molecular Weight | 259.10 g/mol |

| XLogP3 | 3.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Data sourced from PubChem (CID 53394331), computed by Cactvs 3.4.8.18 (PubChem release 2021.09.14). |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-nitro-4-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-5(2)6-3-7(10)9(11)8(4-6)12(13)14/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWIASQSAKBECE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)Br)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717844 | |

| Record name | 2-Bromo-6-nitro-4-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309963-10-7 | |

| Record name | 2-Bromo-6-nitro-4-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 2 Bromo 4 Isopropyl 6 Nitroaniline Derivatives

Transformations Involving the Amino (–NH2) Group

The amino group is a primary site for various chemical reactions, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Amidation and Acylation Reactions

The amino group of anilines readily undergoes acylation with reagents such as acid chlorides or anhydrides to form amides. For instance, the reaction of 4-bromoaniline (B143363) with acetic anhydride (B1165640) yields 4-bromo-2-nitroacetanilide. prepchem.com This transformation is significant as the resulting acetamido group can act as a protecting group for the amine and influence the regioselectivity of subsequent reactions.

Diazotization and Subsequent Functional Group Transformations

The amino group on the aniline (B41778) ring can be converted into a diazonium salt (Ar-N2+), which is a versatile intermediate for introducing a wide array of functional groups. This diazotization is typically achieved by treating the aniline with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid like hydrochloric or sulfuric acid. orgsyn.org For example, a method for the synthesis of 2,6-dibromo-4-nitroaniline (B165464) diazonium salts has been developed using p-nitroaniline as a starting material, which undergoes bromination and subsequent diazotization. google.comgoogle.com The resulting diazonium salt can then be subjected to various nucleophilic substitution reactions, allowing for the replacement of the diazo group with functionalities like halogens (Sandmeyer reaction), hydroxyl groups, or cyano groups.

Oxidative Coupling Reactions and Pyrazine (B50134) Ring Formation

While specific examples for 2-Bromo-4-isopropyl-6-nitroaniline are not prevalent in the literature, oxidative coupling reactions of substituted anilines are known to lead to the formation of azo compounds or more complex heterocyclic systems. The amino group can be oxidized under specific conditions to form radical cations that can then couple. Furthermore, the arrangement of substituents on the aniline ring can facilitate intramolecular cyclization reactions. For instance, ortho-diaminobenzenes can undergo oxidative condensation with α-dicarbonyl compounds to form quinoxalines, a class of pyrazine-containing heterocycles. While not a direct reaction of the amino group of a single aniline molecule, this highlights the potential for pyrazine ring formation from aniline derivatives in the presence of suitable reactants.

Reactions at the Brominated Aromatic Ring

The bromine atom on the aromatic ring serves as a valuable handle for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. The presence of the electron-withdrawing nitro group ortho and para to the bromine atom significantly activates the ring towards these transformations.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Aromatic compounds bearing electron-withdrawing groups, such as nitro groups, are susceptible to nucleophilic aromatic substitution (SNAr). The nitro group stabilizes the intermediate Meisenheimer complex, facilitating the displacement of a halide by a nucleophile. In the context of this compound, the bromine atom can be displaced by various nucleophiles. For example, 2-bromo-4,6-dinitroaniline (B162937) can be synthesized via the ammonolysis of 1-chloro-2-bromo-4,6-dinitrobenzene, where an amino group displaces a chlorine atom. google.com This indicates the feasibility of similar substitutions at the brominated position.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds. The bromine substituent on this compound makes it an ideal substrate for such reactions.

The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is widely used. libretexts.orgwikipedia.org Research has demonstrated the successful Suzuki-Miyaura coupling of 2,6-dibromo-4-nitroaniline with various aryl boronic acids in the presence of a palladium catalyst. researchgate.net This suggests that this compound would also be a suitable substrate for such transformations, allowing for the synthesis of a variety of biaryl compounds. The reaction is tolerant of both electron-donating and electron-withdrawing groups on the boronic acid. researchgate.net

Table 1: Suzuki-Miyaura Coupling of 2,6-dibromo-4-nitroaniline with Aryl Boronic Acids This table is based on data for a structurally similar compound and is intended to be illustrative of the potential reactivity of this compound.

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Methylphenyl boronic acid | Pd(OAc)2 | K2CO3 | DMF/H2O | 80 | High |

| 2 | 4-Methoxyphenyl boronic acid | Pd(OAc)2 | K2CO3 | DMF/H2O | 80 | High |

| 3 | 4-Chlorophenyl boronic acid | Pd(OAc)2 | K2CO3 | DMF/H2O | 80 | High |

| 4 | 2-Fluorophenyl boronic acid | Pd(OAc)2 | K2CO3 | DMF/H2O | 80 | High |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction would allow for the substitution of the bromine atom in this compound with a variety of primary or secondary amines, leading to the synthesis of diverse N-aryl aniline derivatives. The reaction typically proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The choice of phosphine (B1218219) ligand is crucial for the success of the reaction. researchgate.net

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings, wherein a substituent, known as a directed metalation group (DMG), directs the deprotonation of a specific ortho-position by an organolithium reagent. organic-chemistry.orgwikipedia.orguwindsor.ca The resulting aryllithium intermediate can then react with various electrophiles. organic-chemistry.orgwikipedia.org

In the context of this compound, the primary amino group (–NH2) can act as a DMG. However, the acidic protons of the amino group will react with the organolithium base. Therefore, protection of the amino group is a prerequisite for successful DoM. Common protecting groups that also function as effective DMGs include amides and carbamates. uwindsor.caharvard.edu For instance, the amino group can be converted to a pivaloyl amide (–NHCOt-Bu) or a carbamate (B1207046) (–NHBoc), which are known to be excellent DMGs.

Once protected, the directing group will chelate to the lithium atom of the organolithium reagent (e.g., n-butyllithium or sec-butyllithium), increasing the kinetic acidity of the ortho-protons. uwindsor.ca In the case of a protected this compound derivative, there is only one available ortho-proton, located at the C5 position. The bromine atom at C2 and the nitro group at C6 sterically and electronically influence which sites are accessible for metalation. The bulky isopropyl group at C4 further contributes to the steric environment of the ring.

The general scheme for a directed ortho-metalation of a protected this compound derivative is as follows:

Protection of the amino group: The –NH2 group is converted to a suitable DMG, such as an amide or carbamate.

Lithiation: The protected aniline is treated with a strong organolithium base at low temperature to effect deprotonation at the C5 position.

Electrophilic quench: The resulting aryllithium intermediate is reacted with an electrophile to introduce a new substituent at the C5 position.

| Directed Metalation Group (DMG) | Typical Organolithium Reagent | Position of Lithiation | Potential Electrophiles |

| Pivaloyl amide (–NHCOt-Bu) | sec-BuLi/TMEDA | C5 | Aldehydes, Ketones, CO2, I2 |

| Boc carbamate (–NHBoc) | t-BuLi | C5 | Alkyl halides, Silyl chlorides |

| Dimethylamino (–NMe2) | n-BuLi | C5 | Disulfides, Stannyl chlorides |

This table presents potential reagents and outcomes based on established directed ortho-metalation chemistry.

Reactivity of the Nitro (–NO2) Group

The nitro group is a versatile functional group that significantly influences the reactivity of the aromatic ring and can itself be transformed into various other nitrogenous functionalities.

Reduction of the Nitro Group to Amino and Other Nitrogenous Functionalities

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing access to anilines which are precursors to a wide array of other compounds. youtube.commasterorganicchemistry.com The reduction of the nitro group in this compound to an amino group would yield 2-Bromo-4-isopropyl-benzene-1,6-diamine.

A variety of reducing agents can be employed for this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule. wikipedia.orgcommonorganicchemistry.com Common methods include catalytic hydrogenation and the use of metals in acidic media. masterorganicchemistry.comcommonorganicchemistry.com

Common Reagents for Nitro Group Reduction:

| Reducing Agent | Typical Conditions | Comments |

| H2, Pd/C | Methanol or Ethanol, room temperature | Highly efficient, but may also cause debromination. commonorganicchemistry.com |

| Fe, HCl or NH4Cl | Ethanol/Water, reflux | A classic and often chemoselective method. youtube.com |

| SnCl2·2H2O | Ethanol, reflux | A mild reducing agent, tolerant of many functional groups. commonorganicchemistry.com |

| Na2S or (NH4)2S | Aqueous or alcoholic solution | Can sometimes achieve selective reduction of one nitro group in polynitro compounds. stackexchange.com |

In the case of this compound, the presence of a bromine atom suggests that reducing agents prone to causing dehalogenation, such as catalytic hydrogenation with Pd/C, should be used with caution. commonorganicchemistry.com Reagents like iron in acidic media or tin(II) chloride are often preferred for their chemoselectivity. youtube.comcommonorganicchemistry.com The steric hindrance from the adjacent isopropyl and bromo groups may influence the rate of reduction.

Partial reduction of the nitro group can also lead to other nitrogenous functionalities such as hydroxylamines (–NHOH) or azo compounds (–N=N–), although the formation of the aniline is typically the most common outcome. wikipedia.org

Role of the Nitro Group as an Electron-Withdrawing Functionality in Aromatic Reactivity

The nitro group is a strong electron-withdrawing group due to both the inductive effect (–I) of the electronegative nitrogen and oxygen atoms and the resonance effect (–M or –R) where the nitro group delocalizes electron density from the aromatic ring. This electron-withdrawing nature has a profound impact on the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution reactions.

In this compound, the nitro group deactivates the benzene (B151609) ring towards electrophilic attack, making it less nucleophilic. The deactivating effect is most pronounced at the ortho and para positions relative to the nitro group.

Influence of the Isopropyl Substituent on Reaction Kinetics and Selectivity

The isopropyl group, while electronically contributing to the aromatic system, also exerts a significant steric influence on the reactivity of the molecule.

Steric Hindrance Effects in Aromatic Transformations

The bulky nature of the isopropyl group at the C4 position of this compound provides steric hindrance to the adjacent positions, particularly the C3 and C5 positions. This steric bulk can influence the regioselectivity of reactions by impeding the approach of reagents to these sites.

In electrophilic aromatic substitution reactions, while the electronic effects of the substituents might favor substitution at a particular position, steric hindrance from the isopropyl group could direct the incoming electrophile to a less hindered site. For example, if an electrophilic attack were to be directed to the C3 or C5 position by the other substituents, the bulky isopropyl group could disfavor this, potentially leading to substitution at a less sterically encumbered position.

Electronic Contributions of Alkyl Groups to Aromatic Systems

Alkyl groups, such as the isopropyl group, are generally considered to be weakly electron-donating. This electron-donating character arises from two main effects:

Inductive Effect (+I): Alkyl groups are less electronegative than the sp2-hybridized carbon atoms of the benzene ring, leading to a net donation of electron density through the sigma bond.

Hyperconjugation: The overlap of the C-H sigma bonds of the alkyl group with the pi-system of the aromatic ring can also contribute to electron donation.

By donating electron density to the aromatic ring, the isopropyl group helps to stabilize the carbocation intermediate formed during electrophilic aromatic substitution, thereby activating the ring towards this type of reaction. As an activating group, it directs incoming electrophiles to the ortho and para positions relative to itself. In this compound, the para position to the isopropyl group is occupied by the amino group, and the ortho positions are C3 and C5.

Summary of Substituent Effects:

| Substituent | Position | Electronic Effect | Directing Influence |

| –NH2 | C1 | Strong Activator (+M > –I) | Ortho, Para |

| –Br | C2 | Weak Deactivator (–I > +M) | Ortho, Para |

| –CH(CH3)2 | C4 | Weak Activator (+I, Hyperconjugation) | Ortho, Para |

| –NO2 | C6 | Strong Deactivator (–M, –I) | Meta |

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 4 Isopropyl 6 Nitroaniline and Its Analogs

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. nih.govresearchgate.net

The crystal structures of many substituted anilines are stabilized by a network of intermolecular hydrogen bonds. nih.gov In bromonitroanilines, the amino group (-NH₂) typically acts as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) act as acceptors. chemicalbook.combldpharm.com

For example, in the crystal structure of 2-bromo-4-nitroaniline (B50497) , intermolecular N-H···O and N-H···N hydrogen bonds link the molecules, creating a stable, packed structure. nih.govchemicalbook.combldpharm.com Similarly, in 2-bromo-4,6-dinitroaniline (B162937) , N-H···O and C-H···O hydrogen bonds, along with weak C-Br···π interactions, form a three-dimensional network. chemicalbook.com It is highly probable that 2-Bromo-4-isopropyl-6-nitroaniline would exhibit similar hydrogen bonding patterns, with the NH₂ group donating hydrogen bonds to the nitro groups of adjacent molecules, influencing its solid-state properties. The presence of the bulky isopropyl group might, however, introduce steric hindrance that could alter the packing arrangement compared to less substituted analogs.

The planarity of the aniline (B41778) ring and the orientation of its substituents are key structural features revealed by X-ray crystallography. The dihedral angle between the plane of the nitro group and the benzene (B151609) ring is an important parameter. In 2-bromo-4-nitroaniline , this angle is a mere 4.57(4)°, indicating the molecule is nearly planar. chemicalbook.combldpharm.com An intramolecular N-H···Br interaction also contributes to the planarity by forming a five-membered ring. nih.govchemicalbook.com

Table 2: Crystallographic Data for Bromonitroaniline Analogs

| Compound | Crystal System | Space Group | Key Dihedral Angle(s) | Hydrogen Bonding |

|---|---|---|---|---|

| 2-Bromo-4-nitroaniline nih.gov | Orthorhombic | Pna2₁ | Nitro group/Aromatic ring: 4.57(4)° | N-H···O, N-H···N |

| 2-Bromo-4,6-dinitroaniline chemicalbook.com | Monoclinic | P 1 21/n 1 | Nitro groups/Aromatic ring: 2.04(3)°, 1.18(4)° | N-H···O, C-H···O |

Note: This table is interactive. You can sort and filter the data.

Mass Spectrometry for Molecular Weight Validation and Impurity Profiling in Synthetic Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to identify impurities. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and any detected fragments.

For this compound (C₉H₁₁BrN₂O₂), the exact mass can be calculated and compared with the experimental value obtained from HRMS for unambiguous molecular formula confirmation. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M and M+2 isotopic cluster in the mass spectrum, which is a clear indicator for the presence of a single bromine atom.

Furthermore, mass spectrometry is invaluable for impurity profiling in synthetic pathways. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can separate and identify byproducts, starting materials, or degradation products. For instance, in the synthesis of 2,6-dibromo-4-nitroaniline (B165464), LC-MS was used to confirm the mass of the product ([M+H]⁺ = 294.80). rsc.org This level of quality control is essential to ensure the purity of the target compound for any subsequent use.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-Dibromo-4-nitroaniline |

| 4-Bromo-2-methyl-6-nitroaniline |

| 4-Bromo aniline |

| 3-Nitro aniline |

| 2-Bromo-4-nitroaniline |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. By providing the exact mass of the molecule with high precision (typically to within 5 ppm), HRMS allows for the determination of its elemental composition, distinguishing it from other compounds with the same nominal mass.

For this compound (C9H11BrN2O2), the theoretical exact mass can be calculated with high accuracy. The ionization of the molecule, often achieved through soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), typically results in the formation of a protonated molecule, [M+H]+. acs.org In some cases, particularly with O2+ as a reagent ion, the molecular ion M+ may be observed. nih.govbirmingham.ac.uk

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides further structural confirmation. While direct fragmentation data for this compound is not widely published, the fragmentation of related nitroanilines is well-documented. acs.orgnih.gov Common fragmentation pathways for protonated nitroanilines include the loss of neutral molecules such as water (H2O), nitric oxide (•NO), and nitrogen dioxide (•NO2). acs.org For instance, studies on 4-nitroaniline (B120555) have shown losses of •OH and •NO under high ion-activating conditions. acs.org The presence of the bromine and isopropyl groups would introduce additional characteristic fragmentation patterns, such as the loss of the isopropyl group or bromine radical, which helps to confirm the substitution pattern on the aniline ring.

Table 1: Theoretical HRMS Data for this compound

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C9H11BrN2O2 | |

| Theoretical Monoisotopic Mass | 257.9999 Da | Calculated for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O) |

| Theoretical [M+H]⁺ ion | 259.0077 Da | Protonated molecule, commonly observed in ESI-MS |

| Isotopic Pattern | Characteristic pattern due to bromine isotopes (⁷⁹Br and ⁸¹Br) with an approximate 1:1 intensity ratio, appearing at M and M+2. | A key feature for identifying bromine-containing compounds. |

Applications in Reaction Monitoring and Discovery

HRMS is a powerful technique for real-time reaction monitoring in the synthesis of this compound. acs.org Its high sensitivity and specificity allow for the tracking of reactants, intermediates, and the final product directly from the reaction mixture, often with minimal sample preparation. This capability is crucial for optimizing reaction parameters such as temperature, reaction time, and catalyst loading to maximize yield and minimize byproduct formation.

For example, in the synthesis of this compound, which likely involves the bromination and nitration of an aniline precursor, HRMS can monitor the disappearance of the starting material and the appearance of the product peak at its specific m/z value. iranarze.ir This provides immediate feedback on the reaction's progress and completion.

Furthermore, HRMS is instrumental in the discovery and identification of unknown byproducts and impurities. researchgate.net During the synthesis, side reactions can lead to the formation of isomers or over-nitrated/brominated species. The high mass accuracy of HRMS enables the determination of the elemental composition of these unexpected peaks, providing crucial clues to their structures. This information is vital for understanding the reaction mechanism, refining the synthetic route to avoid unwanted products, and ensuring the purity of the final compound.

Electronic and Vibrational Spectroscopy for Probing Electronic Structure and Functional Group Changes

UV-Vis Spectroscopy in the Study of Electronic Transitions and Solvent Effects

UV-Vis spectroscopy is a fundamental technique for investigating the electronic structure of conjugated systems like this compound. The spectrum is characterized by absorption bands corresponding to electronic transitions within the molecule. For nitroanilines, these transitions are typically of two main types: π → π* transitions associated with the benzene ring and an intramolecular charge transfer (ICT) transition. core.ac.uk

The ICT band is particularly significant in "push-pull" systems, where an electron-donating group (the amino group, -NH2) and an electron-accepting group (the nitro group, -NO2) are attached to the π-conjugated system. acs.org This results in a partial transfer of electron density from the donor to the acceptor upon photoexcitation, leading to a strong absorption band, often in the visible region. core.ac.ukacs.org The position and intensity of this band are highly sensitive to the electronic nature of other substituents on the ring. The presence of the electron-withdrawing bromine atom and the electron-donating isopropyl group in this compound will modulate the energy of these transitions.

The solvent environment can significantly influence the UV-Vis spectrum, a phenomenon known as solvatochromism. acs.orgnih.govpsu.edu The ICT excited state is typically more polar than the ground state, leading to stronger interactions with polar solvents. acs.org This stabilization lowers the energy of the excited state, resulting in a red shift (bathochromic shift) of the absorption maximum as solvent polarity increases. acs.orgresearchgate.net Studying these solvent-induced shifts provides valuable information about the solute-solvent interactions and the change in dipole moment upon excitation. acs.orgorientjchem.org

Table 2: Expected UV-Vis Absorption Maxima for this compound in Different Solvents

| Solvent | Expected λmax (nm) | Transition Type | Rationale |

|---|---|---|---|

| Cyclohexane (non-polar) | ~350-380 | Intramolecular Charge Transfer (ICT) | Represents the transition in a non-interacting environment. |

| Ethanol (polar, protic) | ~390-420 | Intramolecular Charge Transfer (ICT) | Red-shift due to stabilization of the polar excited state by the polar solvent. |

| Acetonitrile (polar, aprotic) | ~380-410 | Intramolecular Charge Transfer (ICT) | Red-shift compared to non-polar solvents, with the magnitude depending on solvent polarity and hydrogen bonding capability. |

Note: These are estimated values based on data for similar substituted nitroanilines. Actual values would require experimental measurement.

Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Reaction Progress

Infrared (IR) and Raman spectroscopy are powerful vibrational techniques that provide a "fingerprint" of a molecule by probing its characteristic bond vibrations. mdpi.comamericanpharmaceuticalreview.com These methods are essential for identifying the functional groups present in this compound and for monitoring the progress of its synthesis. epa.govmdpi.com

Key Vibrational Modes:

N-H Stretching: The amino group (-NH2) will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The exact position can be influenced by hydrogen bonding.

NO₂ Stretching: The nitro group (-NO2) is characterized by strong and distinct asymmetric and symmetric stretching bands. The asymmetric stretch usually appears between 1500-1560 cm⁻¹, and the symmetric stretch occurs between 1335-1385 cm⁻¹. spectroscopyonline.com These bands are often very intense in the IR spectrum.

C-H Stretching: The isopropyl group will show aliphatic C-H stretching vibrations just below 3000 cm⁻¹, while the aromatic C-H stretches appear just above 3000 cm⁻¹.

C-Br Stretching: The carbon-bromine bond vibration is found in the far-infrared region, typically between 500-600 cm⁻¹.

Aromatic Ring Vibrations: The benzene ring itself has several characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. acs.org While N-H and O-H stretches are often weak in Raman spectra, the symmetric NO₂ stretch is typically very strong, making it an excellent marker. rsc.orgresearchgate.net Aromatic ring vibrations also tend to give strong Raman signals.

During a chemical reaction, such as the nitration of a precursor to form this compound, the disappearance of reactant bands and the appearance of product bands can be monitored. For instance, the emergence of the strong NO₂ stretching vibrations would be a clear indicator of successful nitration. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Amino (-NH₂) | Asymmetric Stretch | ~3450-3490 | Medium-Strong | Weak |

| Amino (-NH₂) | Symmetric Stretch | ~3350-3390 | Medium | Weak |

| Nitro (-NO₂) | Asymmetric Stretch | ~1520-1550 | Strong | Medium |

| Nitro (-NO₂) | Symmetric Stretch | ~1335-1355 | Strong | Strong |

| Isopropyl (-CH(CH₃)₂) | C-H Bending (Umbrella) | ~1365-1385 | Medium-Strong | Medium |

| Aromatic Ring | C=C Stretch | ~1580-1610 | Medium-Variable | Strong |

| Carbon-Bromine (-C-Br) | C-Br Stretch | ~500-600 | Strong | Strong |

Note: These are generalized ranges and can vary based on the specific molecular structure and sample phase.

Computational and Theoretical Chemistry Studies on 2 Bromo 4 Isopropyl 6 Nitroaniline Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of 2-bromo-4-isopropyl-6-nitroaniline derivatives. These calculations provide insights into molecular geometries, energies, and the distribution of electrons, which are crucial for understanding their chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For derivatives of nitroaniline, DFT calculations are employed to determine optimized geometries, bond lengths, and bond angles. For instance, in a related compound, 2-bromo-4-nitroaniline (B50497), the dihedral angle between the nitro group and the aromatic ring has been calculated to be 4.57 (4)°. nih.govresearchgate.netnih.gov An intramolecular N-H···Br hydrogen bond contributes to the formation of a nearly planar five-membered ring, which has a dihedral angle of 1.64 (6)° with respect to the aromatic ring. nih.govresearchgate.netnih.gov Similar calculations for 2-bromo-4,6-dinitroaniline (B162937) show dihedral angles of 2.04 (3)° and 1.18 (4)° between the nitro groups and the aniline (B41778) ring. nih.gov These computational findings are often validated by experimental data from X-ray crystallography.

The energetics of these molecules, including total energy, heats of formation, and ionization potential, are also determined using DFT. These energetic parameters are vital for assessing the stability and reactivity of the compounds. The table below presents a summary of typical geometric parameters that can be obtained from DFT calculations for such molecules.

Table 1: Representative Geometric Parameters from DFT Calculations for Substituted Nitroanilines

| Parameter | Typical Calculated Value |

|---|---|

| C-N (amino) bond length | ~1.38 Å |

| C-N (nitro) bond length | ~1.47 Å |

| C-Br bond length | ~1.90 Å |

| Dihedral Angle (NO2 vs. Ring) | 1-5° |

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, are instrumental in mapping out reaction pathways and identifying transition states. For derivatives of this compound, these methods can be used to model various chemical transformations, such as electrophilic aromatic substitution or nucleophilic substitution reactions.

By calculating the potential energy surface for a given reaction, researchers can identify the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state, the structure of which provides critical information about the reaction mechanism. The energy of the transition state is used to calculate the activation energy, a key determinant of the reaction rate. While specific ab initio studies on this compound are not widely published, the methodologies are well-established for analogous systems. For example, these methods could be applied to understand the synthesis of related azo dyes or the formation of benzothiazines. researchgate.net

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations often focus on static molecules in a vacuum, molecular dynamics (MD) simulations provide a way to study their behavior over time, including conformational changes and interactions with their environment.

Molecular dynamics simulations can model the movement of atoms in this compound derivatives over time, offering a dynamic picture of their behavior. These simulations are particularly useful for understanding how the molecule interacts with solvent molecules. The explicit inclusion of a solvent environment allows for the study of solvation energies and the influence of the solvent on the conformational preferences of the molecule. For example, the solubility of related compounds like 2-bromo-4,6-dinitroaniline in solvents such as hot acetic acid, alcohol, and acetone (B3395972) can be rationalized through such simulations. nih.gov

The substituents on the aniline ring—bromo, isopropyl, and nitro groups—have significant steric and electronic effects that dictate the molecule's preferred conformation. The bulky isopropyl group and the bromo atom can sterically hinder the rotation of the nitro and amino groups. Electronically, the nitro group is strongly electron-withdrawing, while the amino group is electron-donating. The bromo and isopropyl groups also contribute to the electronic landscape of the molecule.

Prediction of Spectroscopic Properties and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental spectra for validation. For this compound derivatives, this includes predicting NMR, IR, and UV-Vis spectra.

Time-dependent DFT (TD-DFT) is commonly used to calculate electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. Similarly, vibrational frequencies can be calculated and compared to experimental IR and Raman spectra. The chemical shifts in NMR spectroscopy are also predictable through calculations that determine the magnetic shielding around each nucleus. The availability of experimental spectral data for related compounds, such as the NMR data for 2-bromo-4,6-dinitroaniline, provides a benchmark for validating these computational predictions. nih.gov

Table 2: Computationally Predicted vs. Experimental Spectroscopic Data (Hypothetical for this compound)

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| 1H NMR Chemical Shift (NH2) | 5.0 - 6.0 ppm | Typically broad, concentration-dependent |

| 13C NMR Chemical Shift (C-Br) | 110 - 120 ppm | ~115 ppm |

| IR Stretch (N-O) | 1500 - 1550 cm-1 | ~1520 cm-1 |

This comparative approach not only validates the computational models but also aids in the interpretation of complex experimental spectra, allowing for a more profound understanding of the molecular structure and properties of this compound and its derivatives.

Computational NMR Chemical Shift Predictions

Computational chemistry offers powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) spectra. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to calculate the magnetic shielding tensors of atomic nuclei within a molecule. These tensors are then used to predict the chemical shifts (δ) that would be observed in experimental ¹H and ¹³C NMR spectra.

For a molecule like this compound, theoretical calculations would involve:

Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule using a selected level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). The presence of the bulky isopropyl group and its rotational freedom would be a critical factor in identifying the global energy minimum structure.

NMR Calculation: Using the optimized geometry, the NMR shielding constants are calculated. These are typically computed relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts.

A hypothetical data table for predicted ¹H NMR chemical shifts of this compound, based on such a computational study, might look as follows. It is important to reiterate that this is illustrative due to the lack of published data.

| Proton | Predicted Chemical Shift (ppm) |

| H (Aromatic) | 7.5 - 8.5 |

| H (Amine) | 5.0 - 6.0 |

| CH (Isopropyl) | 3.0 - 4.0 |

| CH₃ (Isopropyl) | 1.2 - 1.5 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Simulation of Vibrational and Electronic Spectra

Theoretical simulations are also instrumental in understanding the vibrational and electronic properties of molecules.

Vibrational Spectra (FTIR and Raman): Computational methods can predict the frequencies and intensities of vibrational modes within a molecule. These correspond to the stretching, bending, and torsional motions of the chemical bonds. A frequency calculation on the optimized geometry of this compound would yield a set of normal modes. Comparison of these theoretical frequencies with experimental Fourier-Transform Infrared (FTIR) and Raman spectra can aid in the assignment of spectral peaks to specific molecular motions. For instance, studies on the related compound 2-bromo-4,6-dinitroaniline have utilized Hartee-Fock methods to correlate calculated frequencies with experimental spectra. semanticscholar.org

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). This calculation provides information about the electronic transitions between molecular orbitals, such as the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital). For this compound, such a study would reveal the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, which are typically π → π* and n → π* for aromatic nitro compounds.

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to connect the molecular structure of a compound with its chemical reactivity.

Electronic Descriptors and Their Correlation with Reaction Rates and Selectivity

The electronic properties of a molecule are fundamental to its reactivity. Computational chemistry provides a range of electronic descriptors that can be correlated with experimental observations of reaction rates and selectivity. For this compound, key electronic descriptors would include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron density distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitro group and the amine, indicating sites susceptible to electrophilic attack or hydrogen bonding interactions.

Mulliken and Natural Population Analysis (NPA) Charges: These methods partition the total electron density among the atoms in a molecule, providing insight into the partial charges on each atom. These charges can help predict sites of nucleophilic or electrophilic attack.

A detailed study would involve calculating these descriptors for this compound and a series of related compounds and then correlating these values with experimentally determined reaction rates or selectivities for a particular chemical transformation.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes for Substituted Anilines

The traditional synthesis of anilines often involves the reduction of nitroarenes, a fundamental transformation in organic chemistry. nih.gov However, these methods frequently rely on harsh conditions, stoichiometric metallic reductants, or high-pressure hydrogenation with precious-metal catalysts. nih.govacs.org The future of aniline (B41778) synthesis is geared towards greener, more sustainable alternatives that offer milder conditions, higher chemoselectivity, and reduced environmental impact.

A significant area of development is the use of biocatalysis. Chemoenzymatic approaches, for instance, utilize nitroreductase (NR) enzymes to reduce aromatic nitro compounds. nih.gov These reactions can be performed in aqueous buffer solutions at room temperature and atmospheric pressure, offering a stark contrast to energy-intensive conventional methods. nih.gov The high chemoselectivity of these enzymes is particularly noteworthy, as they can selectively reduce a nitro group in the presence of functions that are labile to traditional hydrogenation, such as halides. nih.govacs.org This makes the synthesis of halogenated anilines, like the bromo-substituted target compound, a prime candidate for biocatalytic exploration.

Another sustainable approach involves generating the aromatic ring in situ, circumventing the need to start with a pre-functionalized arene. Recent advances in photoredox and cobalt catalysis have enabled the dehydrogenative coupling of amines and cyclohexanones to construct substituted anilines. galchimia.com This method starts with simple, readily available building blocks and uses light as an energy source, aligning with green chemistry principles. galchimia.com Other novel strategies include the synthesis of N-substituted anilines via Smiles rearrangement under metal-free conditions and the use of palladium-carbon catalyst systems with ethylene (B1197577) to produce anilines from cyclohexanones. acs.orgacs.org These methods highlight a move towards operational simplicity, scalability, and the use of readily available feedstocks. acs.org

Exploration of Catalytic Applications Beyond Direct Synthesis

While the synthesis of substituted anilines is a major focus, their application in catalysis represents a burgeoning field of research. The unique electronic properties conferred by various substituents can be harnessed to design novel ligands or organocatalysts. The amino group, combined with other functionalities on the aromatic ring, can serve as a binding site for metal centers or as a key element in non-covalent interactions that drive catalytic cycles.

For example, substituted anilines are precursors to N-heterocyclic carbene (NHC) ligands, which are pivotal in transition-metal catalysis. researchgate.net Research into (NHC)Pd(II) hydride catalysis has shown its efficacy in complex organic transformations like dehydroaromatization. researchgate.net The electronic and steric properties of the aniline precursor directly influence the performance of the resulting NHC ligand. Therefore, designing aniline derivatives with specific substitution patterns, such as the isopropyl and bromo groups found in 2-Bromo-4-isopropyl-6-nitroaniline, could lead to catalysts with tailored activity and selectivity for specific applications, such as the dehydrogenative Diels-Alder reaction. researchgate.net

Furthermore, aniline derivatives themselves can be employed in photoredox catalysis. In one innovative approach, anilines are formed from amines and ketones through a process involving a Single Electron Transfer (SET) mechanism with an excited Iridium(III) complex and a Cobalt(II) co-catalyst. galchimia.com This demonstrates the potential for anilines to participate directly in advanced catalytic cycles, opening avenues for their use in constructing complex molecular architectures. galchimia.com

Advanced Mechanistic Insights through Operando Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing existing catalytic systems and designing new ones. Operando spectroscopy, which involves characterizing a catalyst during a chemical reaction under real operating conditions, is an indispensable tool for gaining these insights. youtube.com This technique allows researchers to observe the dynamic changes a catalyst undergoes, moving beyond the static picture provided by pre- and post-reaction analyses. youtube.com

For catalytic processes involving substituted anilines, such as their synthesis via nitrobenzene (B124822) hydrogenation, operando methods can provide a wealth of information. acs.org By combining techniques like X-ray Absorption Spectroscopy (XAS) and Infrared (IR) Spectroscopy, researchers can track the metal speciation, the formation of nanoparticles, and the interaction of reactants and intermediates with the catalyst surface in real-time. youtube.com For instance, in the synthesis of palladium nanoparticles on a support, operando XAS can follow the genesis of the nanoparticles from a molecular precursor, revealing how preparation conditions influence the final catalyst structure and, consequently, its activity and selectivity. youtube.com

Applying these techniques to the synthesis or transformation of this compound could reveal critical mechanistic details. For example, in its catalytic hydrogenation, operando studies could clarify how the bromo and isopropyl substituents influence the adsorption geometry on the catalyst surface, the rate of nitro group reduction, and the potential for dehalogenation or other side reactions. This knowledge is vital for developing catalysts that can operate at higher temperatures for improved energy efficiency while maintaining high selectivity towards the desired aniline product. acs.org

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry has become a powerful partner to experimental synthesis, enabling the in silico design of molecules with specific, tailored properties. Methods like Density Functional Theory (DFT) allow for the calculation of structural parameters, electronic properties (such as HOMO-LUMO gaps), and reaction energetics, providing predictive insights that can guide synthetic efforts. researchgate.netnih.gov

In the context of substituted anilines, computational studies can be used to design novel derivatives for a range of applications. For example, DFT calculations can predict the electronic structure and conductivity of aniline-based polymers, aiding in the discovery of new materials for electronics. researchgate.net Similarly, computational modeling is instrumental in drug discovery, where aniline derivatives are designed and evaluated for their potential biological activity. nih.govmdpi.com Researchers can model the interaction of a designed molecule with a biological target, such as a kinase, to predict its inhibitory potency before undertaking its synthesis. mdpi.com

For a molecule like this compound, computational design could explore several avenues. DFT studies could predict its reactivity in various transformations, assess its potential as a ligand for organometallic catalysts, or evaluate its electronic properties for materials science applications. By systematically modifying the substitution pattern in silico—for instance, by changing the halogen, altering the alkyl group, or shifting the position of the nitro group—researchers can screen a vast chemical space to identify derivatives with optimized characteristics for a specific purpose, be it as a pharmaceutical intermediate or a specialized monomer. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages over traditional flask-based synthesis. These include enhanced safety, improved heat and mass transfer, easier scalability, and the potential for automation. The synthesis of substituted anilines is an area where flow chemistry is having a significant impact. nih.gov

Continuous-flow systems have been successfully developed for the metal-free reduction of nitroarenes using reagents like trichlorosilane, achieving high yields in very short reaction times with no need for purification. nih.gov This approach is not only faster but can also be safer, especially when dealing with potentially energetic nitro compounds. nih.gov Flow chemistry is also perfectly suited for integrating catalysis, including biocatalysis. Immobilized enzymes, such as nitroreductases, can be packed into a column (a packed-bed reactor) to create a reusable catalytic system for continuous aniline production. nih.govacs.org This setup simplifies downstream processing and allows for the implementation of a closed-loop aqueous phase, enhancing the sustainability of the process. nih.govacs.org

The synthesis of this compound and its derivatives is an ideal candidate for integration with flow platforms. The reduction of its nitro group could be performed in a packed-bed reactor containing an immobilized nitroreductase or a heterogeneous metal catalyst. nih.govacs.org Subsequent reactions could be telescoped in a continuous sequence without isolating intermediates, significantly improving efficiency. The precise control over reaction parameters (temperature, pressure, residence time) afforded by flow reactors would be invaluable for optimizing the selective transformation of this multi-functionalized molecule, minimizing side reactions and maximizing the yield of the desired product. nih.govacs.org

Q & A

Q. What are the standard synthetic routes for preparing 2-Bromo-4-isopropyl-6-nitroaniline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of aniline derivatives. A common approach is nitration of 4-isopropyl-2-bromoaniline using mixed nitric-sulfuric acid at 0–5°C to avoid over-nitration. Optimization includes controlling temperature and stoichiometry to suppress side reactions like ring bromination displacement. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields . Kinetic studies on analogous compounds suggest electron-withdrawing groups (e.g., nitro) enhance electrophilic substitution at the para position .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR confirms substitution patterns (e.g., isopropyl CH doublet at δ 1.2–1.4 ppm, aromatic protons as singlet due to symmetry). C NMR identifies nitro and bromine effects on aromatic carbons (deshielding upfield shifts).

- FT-IR : Peaks at 1520 cm (asymmetric NO stretch) and 1340 cm (symmetric NO stretch) validate nitro group presence.

- X-ray Crystallography : For unambiguous structural confirmation, use SHELX software for refinement (SHELXL-2018 preferred for handling heavy atoms like Br) .

Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Bromine at the ortho position activates the aromatic ring for nucleophilic substitution due to its electron-withdrawing effect. For example, in SNAr reactions with thiols or amines, the nitro group further stabilizes the Meisenheimer intermediate. Solvent choice (e.g., DMF or DMSO) and base (KCO) are critical for achieving >80% yields. Kinetic studies on similar bromoanilines show pseudo-first-order behavior under excess nucleophile conditions .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reaction pathways of this compound?

- Methodological Answer : Density Functional Theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set accurately models the compound’s electrostatic potential and frontier molecular orbitals. The nitro group’s electron-withdrawing nature lowers the LUMO energy, facilitating nucleophilic attack. Transition state analysis (e.g., using Gaussian 16) can map reaction coordinates for substitutions, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions involving bromine .

Q. How can contradictions in reported synthetic yields or byproduct profiles be resolved for this compound?

- Methodological Answer : Discrepancies often arise from trace moisture (hydrolyzing nitro groups) or variable catalyst purity. Systematic DOE (Design of Experiments) approaches, such as varying reaction time (2–24 hrs) and monitoring via HPLC, identify critical parameters. For example, using anhydrous NaSO during workup minimizes hydrolysis byproducts. Cross-referencing with EPA DSSTox data ensures reproducibility of toxicity profiles .

Q. What strategies enable the use of this compound as a building block in medicinal chemistry?

- Methodological Answer : The nitro group serves as a precursor for reduction to amines (e.g., catalytic hydrogenation with Pd/C or Zn/HCl), enabling coupling to pharmacophores. For instance, Suzuki-Miyaura cross-coupling with boronic acids (e.g., arylboronic esters) introduces diversity at the bromine site. In vitro assays on analogous compounds show potential as kinase inhibitors, requiring SAR studies to optimize substituent effects on bioactivity .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodological Answer : The bulky isopropyl group and nitro-bromine dipole interactions hinder crystal packing. Slow evaporation from tert-butyl methyl ether at −20°C promotes single-crystal growth. SHELXD software resolves phase problems in X-ray analysis, while TWINABS corrects for potential twinning. High-resolution data (d-spacing <0.8 Å) are essential for accurate refinement .

Data Contradictions & Validation

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Cross-validate using multiple sources (e.g., PubChem, DSSTox) and replicate measurements. For example, DSC (Differential Scanning Calorimetry) provides precise melting points (±1°C), while LC-MS confirms molecular ion consistency. Contradictions in NMR shifts may stem from solvent effects (CDCl vs. DMSO-d); always report solvent conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.